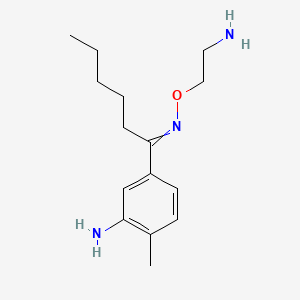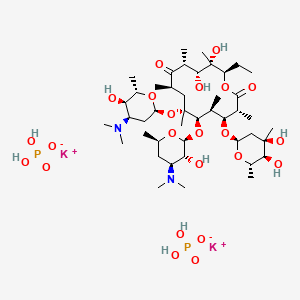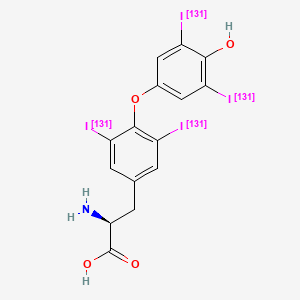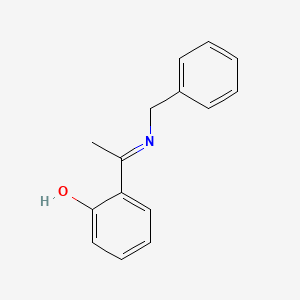
Rose bengal sodium i-125
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rose bengal sodium i-125 is a radiolabeled compound derived from rose bengal, a synthetic dye belonging to the class of organic compounds known as xanthenes. The compound is characterized by its ability to stain damaged cells and tissues, making it useful in various diagnostic and therapeutic applications. The radiolabeling with iodine-125 enhances its utility in medical imaging and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of rose bengal sodium i-125 involves the exchange of rose bengal in its mono-sodium salt form with elementary iodine-125 in an organic medium. This process allows for the production of a labeled product with high radiochemical purity. The starting material is purified using adsorption chromatography before the labeling process. The reaction typically achieves a radiochemical yield of over 97% within 30-60 minutes .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of acetate buffer at pH 5 for the exchange reaction, followed by purification using adsorption chromatography to separate the labeled product from inorganic iodide and colored by-products . This method ensures the production of high-purity this compound suitable for medical and research applications.
Análisis De Reacciones Químicas
Types of Reactions
Rose bengal sodium i-125 undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, particularly in the presence of light, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions can occur under specific conditions, altering the oxidation state of the iodine atom.
Substitution: The iodine atom in this compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may produce reactive oxygen species, while substitution reactions can yield halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Rose bengal sodium i-125 has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of rose bengal sodium i-125 involves its ability to stain and visualize damaged cells and tissues. The compound stains both the nuclei and cell walls of dead or degenerated epithelial cells, as well as the mucus of the precorneal tear film . In medical applications, the radiolabeling with iodine-125 allows for the detection of the compound using imaging techniques, providing valuable diagnostic information.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to rose bengal sodium i-125 include:
Fluorescein: Another xanthene dye used for staining and diagnostic purposes.
Eosin: A dye used in histology for staining tissues.
Indocyanine green: A dye used in medical imaging and diagnostics.
Uniqueness
This compound is unique due to its radiolabeling with iodine-125, which enhances its utility in medical imaging and research. This radiolabeling allows for precise detection and localization of the compound in biological systems, making it particularly valuable in diagnostic and therapeutic applications.
Propiedades
Fórmula molecular |
C20H2Cl4I4Na2O5 |
|---|---|
Peso molecular |
1013.6 g/mol |
Nombre IUPAC |
disodium;2-[2,7-bis(125I)(iodanyl)-4,5-diiodo-3-oxido-6-oxoxanthen-9-yl]-3,4,5,6-tetrachlorobenzoate |
InChI |
InChI=1S/C20H4Cl4I4O5.2Na/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28;;/h1-2,29H,(H,31,32);;/q;2*+1/p-2/i25-2,26-2;; |
Clave InChI |
UWBXIFCTIZXXLS-GNOWZSGOSA-L |
SMILES isomérico |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1[125I])[O-])I)I)[125I])C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] |
SMILES canónico |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)[O-])I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![19-(2-Hydroxypentan-2-yl)-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B10859871.png)

![[(1S,4S,5R,6R,7S,8R,11R,13S,16S,17S,18S,19R)-4,5,16,17-tetrahydroxy-6,14,18-trimethyl-9-oxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (2S)-2-hydroxy-2-methylbutanoate](/img/structure/B10859884.png)
![N-[24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-18,30,39-tris(1-hydroxyethyl)-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-21-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-(octa-2,4-dienoylamino)butanediamide](/img/structure/B10859887.png)


![6-[[2-[[3-(Furan-2-ylmethylideneamino)-2-oxoimidazolidine-1-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B10859906.png)





